molecular formula C21H18BrN5O2S B2387540 N-(4-bromo-2-methylphenyl)-2-[8-(3-methylphenyl)sulfanyl-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide CAS No. 1251588-76-7

N-(4-bromo-2-methylphenyl)-2-[8-(3-methylphenyl)sulfanyl-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide

Cat. No.: B2387540
CAS No.: 1251588-76-7
M. Wt: 484.37
InChI Key: CSAIBXQIUHHDQB-UHFFFAOYSA-N
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Description

N-(4-bromo-2-methylphenyl)-2-[8-(3-methylphenyl)sulfanyl-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide is a useful research compound. Its molecular formula is C21H18BrN5O2S and its molecular weight is 484.37. The purity is usually 95%.
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Scientific Research Applications

Phosphodiesterase Inhibitors and Anaphylaxis

Two compounds, including ICI 58,301 (a triazolo[4,3-a]pyrazine derivative), showed significant effects in facilitating the recovery of guinea pigs subjected to anaphylactic shock. These compounds also demonstrated the potential to reduce histamine release and inhibit passive cutaneous anaphylaxis in multiple animal models. Their potent inhibition of 3′:5′-cyclic AMP phosphodiesterase is speculated to associate with these anti-anaphylactic effects (Davies & Evans, 1973).

H1-antihistaminic Activity

Novel triazolo[4,3-a]quinazolin-5(4H)-ones were synthesized and tested for in vivo H1-antihistaminic activity in guinea pigs. These compounds significantly protected the animals from histamine-induced bronchospasm, suggesting their potential use as a new class of H1-antihistamines (Alagarsamy et al., 2005). Similar studies involving triazolo[4,3-a]quinazolin-5(4H)-ones also demonstrated promising H1-antihistaminic activity and negligible sedation, indicating their potential for further development as H1-antihistamines (Alagarsamy et al., 2007).

Anticonvulsant Activity

Substituted triazolo[4,3-a]pyrazines exhibited potent anticonvulsant activity against maximal electroshock-induced seizures in rats. This finding suggests the potential of the triazolo[4,3-a]pyrazine ring system as a bioisostere of the purine ring for anticonvulsant activity, with a reduced propensity to cause emesis (Kelley et al., 1995).

Anti-asthmatic Activities

A series of triazolo[1,5-b]pyridazin-6-yl oxyalkylsulfonamides were synthesized and evaluated for their ability to inhibit bronchoconstriction induced by platelet-activating factor in guinea pigs. Certain compounds showed excellent anti-asthmatic activity, potentially valuable in the treatment of asthma and other respiratory diseases (Kuwahara et al., 1997).

Properties

IUPAC Name

N-(4-bromo-2-methylphenyl)-2-[8-(3-methylphenyl)sulfanyl-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18BrN5O2S/c1-13-4-3-5-16(10-13)30-20-19-25-27(21(29)26(19)9-8-23-20)12-18(28)24-17-7-6-15(22)11-14(17)2/h3-11H,12H2,1-2H3,(H,24,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSAIBXQIUHHDQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)SC2=NC=CN3C2=NN(C3=O)CC(=O)NC4=C(C=C(C=C4)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18BrN5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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